

# biosynthesis pathway of bakkenolide sesquiterpenoids

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## Compound of Interest

Compound Name: *Bakkenolide Db*

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An In-depth Technical Guide on the Biosynthesis Pathway of Bakkenolide Sesquiterpenoids

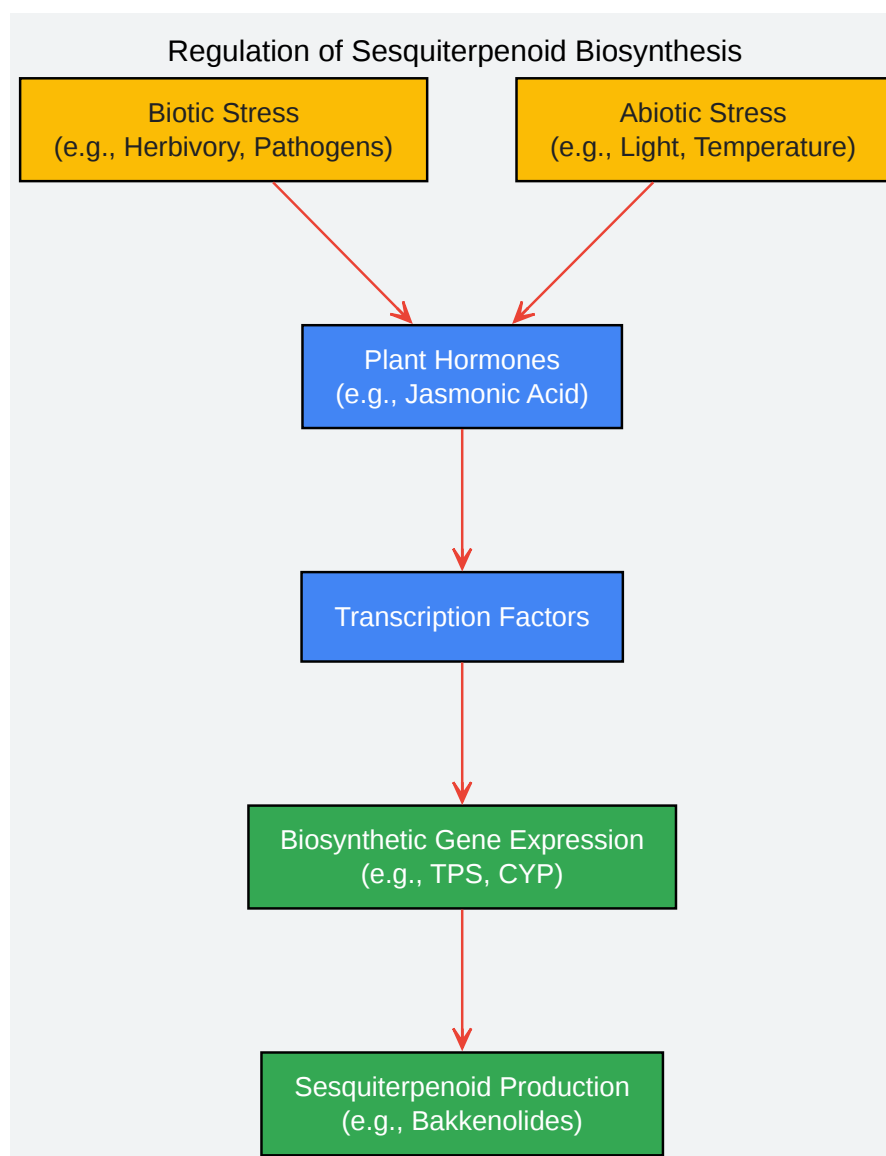
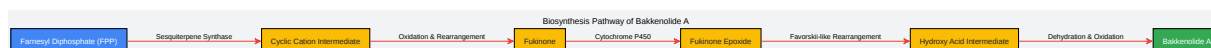
## Introduction

Bakkenolide sesquiterpenoids are a class of naturally occurring chemical compounds characterized by a tricyclic hydrindane skeleton with a spiro lactone moiety.[1] Bakkenolide A, also known as fukinanolide, is a prominent member of this family and was first isolated from *Petasites japonicus*. [2] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including selective cytotoxicity against carcinoma cell lines and insect antifeedant effects.[2][3] Understanding the intricate biosynthetic pathway of these molecules is crucial for their potential applications in drug development and agriculture. This technical guide provides a comprehensive overview of the core biosynthesis pathway of bakkenolide sesquiterpenoids, detailing the key enzymatic steps, intermediates, and regulatory aspects. It is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.

## Core Biosynthetic Pathway

The biosynthesis of bakkenolide sesquiterpenoids originates from the general isoprenoid pathway, utilizing farnesyl diphosphate (FPP) as the universal C15 precursor for all sesquiterpenoids.[4][5] The pathway proceeds through a series of cyclization and oxidation reactions, primarily catalyzed by sesquiterpene synthases and cytochrome P450 monooxygenases.[6][7][8]

The biosynthesis of bakkenolide A is believed to start with the cyclization of FPP, leading to the formation of a cyclic cation intermediate. This intermediate then undergoes oxidation and skeletal rearrangement to yield the eremophilane fukinone.[1] It is proposed that fukinone is subsequently oxidized to fukinone epoxide.[1] Following this, a Favorskii-like rearrangement, dehydration, and further oxidation lead to the formation of the characteristic lactone ring, completing the biosynthesis of bakkenolide A.[1]



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